Welcome to the BenchChem Online Store!
molecular formula C4H5ClO3 B1355520 Methyl 2-chloro-3-oxopropanoate CAS No. 20656-61-5

Methyl 2-chloro-3-oxopropanoate

Cat. No. B1355520
M. Wt: 136.53 g/mol
InChI Key: LXSUVYGZODASAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863306B2

Procedure details

A mixture of 2.4 g of 2-chloro-3-oxo-propionic acid methyl ester (8-2), water 20 ml and 1.75 g of thiourea was refluxed for 2 hours. The mixture was cooled to room temperature and 0.25 g of norit was added and filtered. A solution of 2.5N sodium hydroxide was added to the filtrate until neutral pH. The filtration yielded 1.23 g (44%) of 2-amino-thiazole-5-carboxylic acid methyl ester (8-3).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:8])[CH:4](Cl)[CH:5]=O.[NH2:9][C:10]([NH2:12])=[S:11].C>O>[CH3:1][O:2][C:3]([C:4]1[S:11][C:10]([NH2:12])=[N:9][CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
COC(C(C=O)Cl)=O
Name
Quantity
1.75 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
A solution of 2.5N sodium hydroxide was added to the filtrate until neutral pH
FILTRATION
Type
FILTRATION
Details
The filtration

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.